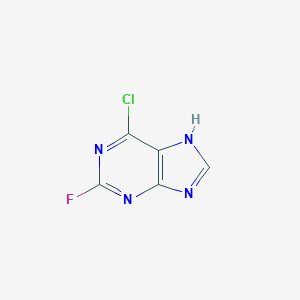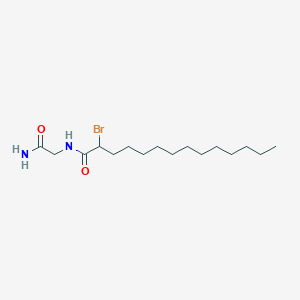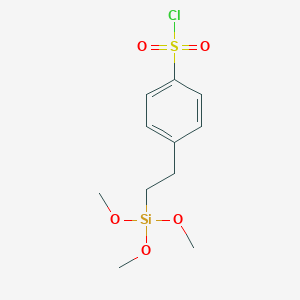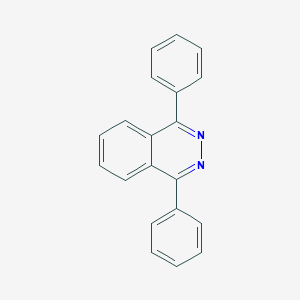
Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II), also known as JM-216, is a platinum-based anticancer drug that has been developed as a potential alternative to cisplatin. It is a second-generation platinum complex that has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is similar to that of cisplatin, which involves the formation of DNA adducts that interfere with DNA replication and transcription, leading to cell death. However, Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to have a different spectrum of activity and may be less prone to resistance compared to cisplatin.
Biochemical and Physiological Effects:
Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to have less nephrotoxicity (kidney damage) compared to cisplatin, which is a major side effect of platinum-based chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is its potential as an alternative to cisplatin, which is a widely used chemotherapy drug but is associated with significant side effects. Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has also shown promising results in preclinical studies and has been evaluated in clinical trials, indicating its potential as a therapeutic agent. However, one limitation is that it may not be effective against all types of cancer and may have different side effects compared to cisplatin.
Orientations Futures
There are several future directions for research on Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II). One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce side effects. Another area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Additionally, further studies are needed to determine the optimal dosing and scheduling of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in combination with other chemotherapeutic agents. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in various types of cancer.
Méthodes De Synthèse
The synthesis of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) involves the reaction of cisplatin with cyclohexene oxide and triethylenetetramine, followed by the addition of phosphonic acid and ammonia. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography.
Applications De Recherche Scientifique
Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been extensively studied for its anticancer properties and has shown efficacy in a variety of cancer cell lines and animal models. It has been evaluated in clinical trials for the treatment of ovarian, lung, and prostate cancer, among others. The drug has been found to be well-tolerated and has shown promising results in combination with other chemotherapeutic agents.
Propriétés
Numéro CAS |
134669-29-7 |
|---|---|
Nom du produit |
Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) |
Formule moléculaire |
C9H24N3O9P3Pt |
Poids moléculaire |
606.3 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;hydron;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C3H12NO9P3.Pt/c7-5-3-1-2-4-6(5)8;5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h5-6H,1-4,7-8H2;1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;;+2/p-2 |
Clé InChI |
MXESVCDEMBGIHK-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2] |
SMILES canonique |
[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2] |
Synonymes |
cyclohexane-1,2-diamine(nitrilotris(methylphosphonato)(2-)-O(1),N(1))platinum (II) DCTAMP diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)


![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)


![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)